molecular formula C9H6BrClN4O B13969123 N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide

N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide

Cat. No.: B13969123
M. Wt: 301.53 g/mol
InChI Key: URUJNZWSDIBOIL-UHFFFAOYSA-N
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Description

N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,2-d]pyrimidine derivatives .

Scientific Research Applications

N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The exact pathways and interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-4-chloropyrido[3,2-d]pyrimidine: The parent compound without the acetamide group.

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications .

Properties

Molecular Formula

C9H6BrClN4O

Molecular Weight

301.53 g/mol

IUPAC Name

N-(7-bromo-4-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C9H6BrClN4O/c1-4(16)13-9-14-6-2-5(10)3-12-7(6)8(11)15-9/h2-3H,1H3,(H,13,14,15,16)

InChI Key

URUJNZWSDIBOIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=N1)Cl)N=CC(=C2)Br

Origin of Product

United States

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